molecular formula C7H11N3 B13488728 {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine

{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine

Cat. No.: B13488728
M. Wt: 137.18 g/mol
InChI Key: ZMHIKERLIAEXLT-UHFFFAOYSA-N
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Description

{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine is a heterocyclic compound that contains both pyrrole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. These intermediates can then undergo addition reactions with propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole and pyrazole rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Alkylated derivatives at the amine group.

Scientific Research Applications

{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine is unique due to its specific combination of pyrrole and pyrazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethanamine

InChI

InChI=1S/C7H11N3/c8-5-6-4-7-2-1-3-10(7)9-6/h4H,1-3,5,8H2

InChI Key

ZMHIKERLIAEXLT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=NN2C1)CN

Origin of Product

United States

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